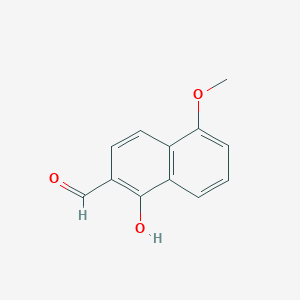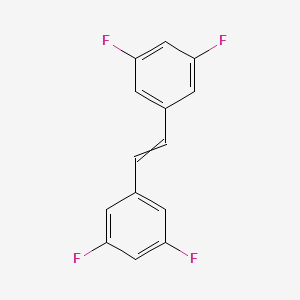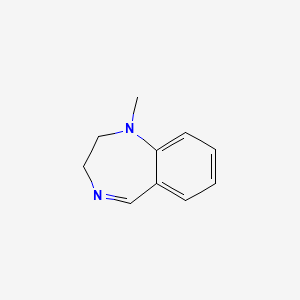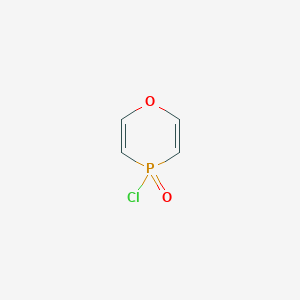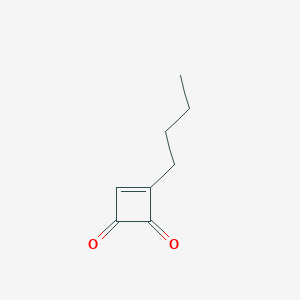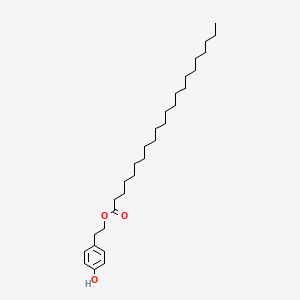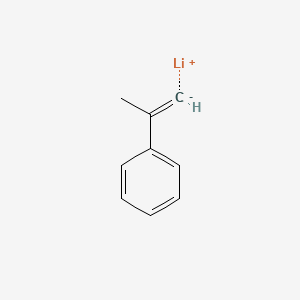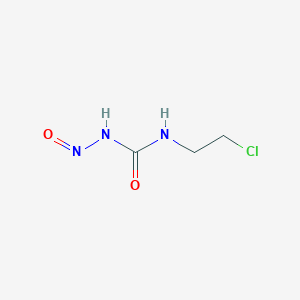
N-(2-Chloroethyl)-N'-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-nitrosourea is a chemical compound known for its significant applications in the field of medicine, particularly in cancer treatment. It belongs to the class of nitrosoureas, which are alkylating agents used in chemotherapy. This compound is recognized for its ability to cross the blood-brain barrier, making it effective in treating brain tumors.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-3-nitrosourea can be synthesized through the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in an acidic medium. The reaction typically involves the following steps:
- Dissolution of 2-chloroethylamine hydrochloride in water.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid.
- Isolation and purification of the resulting 1-(2-Chloroethyl)-3-nitrosourea.
Industrial Production Methods
Industrial production of 1-(2-Chloroethyl)-3-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols can react with the chloroethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethyl derivatives.
科学的研究の応用
1-(2-Chloroethyl)-3-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Widely used in chemotherapy for treating brain tumors and other cancers due to its ability to cross the blood-brain barrier.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
1-(2-Chloroethyl)-3-nitrosourea exerts its effects through alkylation of DNA and RNA. The compound forms covalent bonds with nucleophilic sites in the DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The primary molecular targets are the guanine bases in the DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis.
類似化合物との比較
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another nitrosourea compound with similar alkylating properties.
Lomustine (CCNU): A nitrosourea used in chemotherapy with a similar mechanism of action.
Semustine: A related compound with applications in cancer treatment.
Uniqueness
1-(2-Chloroethyl)-3-nitrosourea is unique due to its specific structure, which allows it to effectively cross the blood-brain barrier. This property makes it particularly valuable in treating brain tumors, a feature that distinguishes it from other alkylating agents that may not penetrate the central nervous system as effectively.
特性
CAS番号 |
119876-18-5 |
|---|---|
分子式 |
C3H6ClN3O2 |
分子量 |
151.55 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-nitrosourea |
InChI |
InChI=1S/C3H6ClN3O2/c4-1-2-5-3(8)6-7-9/h1-2H2,(H2,5,6,8,9) |
InChIキー |
KFVXPKCLAGCJRX-UHFFFAOYSA-N |
正規SMILES |
C(CCl)NC(=O)NN=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



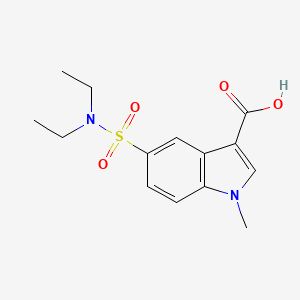
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
